molecular formula C8H10OS B069950 4-Isopropylthiophene-2-carbaldehyde CAS No. 163461-02-7

4-Isopropylthiophene-2-carbaldehyde

Cat. No.: B069950
CAS No.: 163461-02-7
M. Wt: 154.23 g/mol
InChI Key: XQJYJCWQRXGNMN-UHFFFAOYSA-N
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Description

4-Isopropylthiophene-2-carbaldehyde is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a carboxaldehyde group at the second position and an isopropyl group at the fourth position of the thiophene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropylthiophene-2-carbaldehyde typically involves the formylation of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-Isopropylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: AlCl3 as a catalyst for Friedel-Crafts alkylation.

Major Products

    Oxidation: 2-Thiophenecarboxylic acid, 4-(1-methylethyl)-.

    Reduction: 2-Thiophenemethanol, 4-(1-methylethyl)-.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

4-Isopropylthiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropylthiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the thiophene ring.

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenecarboxaldehyde: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.

    4-Methyl-2-thiophenecarboxaldehyde: Contains a methyl group instead of an isopropyl group, which may affect its reactivity and physical properties.

    5-Bromo-2-thiophenecarboxaldehyde: The presence of a bromine atom introduces additional reactivity, such as the ability to undergo halogen exchange reactions.

Uniqueness

4-Isopropylthiophene-2-carbaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and properties. The isopropyl group provides steric hindrance, influencing the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

CAS No.

163461-02-7

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

4-propan-2-ylthiophene-2-carbaldehyde

InChI

InChI=1S/C8H10OS/c1-6(2)7-3-8(4-9)10-5-7/h3-6H,1-2H3

InChI Key

XQJYJCWQRXGNMN-UHFFFAOYSA-N

SMILES

CC(C)C1=CSC(=C1)C=O

Canonical SMILES

CC(C)C1=CSC(=C1)C=O

Synonyms

2-Thiophenecarboxaldehyde, 4-(1-methylethyl)- (9CI)

Origin of Product

United States

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